molecular formula C25H30N2O2 B334578 2-(4-ethoxyphenyl)-N-(heptan-2-yl)quinoline-4-carboxamide

2-(4-ethoxyphenyl)-N-(heptan-2-yl)quinoline-4-carboxamide

Cat. No.: B334578
M. Wt: 390.5 g/mol
InChI Key: LWRSVGIPAORBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide is an organic compound with a complex structure that includes a quinoline core, an ethoxyphenyl group, and a methylhexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(heptan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl group and the methylhexyl chain. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized to minimize waste and maximize efficiency, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the specific reaction but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-(4-Ethoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(heptan-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide
  • 2-(4-Propoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide
  • 2-(4-Butoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide

Uniqueness

2-(4-Ethoxyphenyl)-N-(1-methylhexyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-N-heptan-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C25H30N2O2/c1-4-6-7-10-18(3)26-25(28)22-17-24(27-23-12-9-8-11-21(22)23)19-13-15-20(16-14-19)29-5-2/h8-9,11-18H,4-7,10H2,1-3H3,(H,26,28)

InChI Key

LWRSVGIPAORBSL-UHFFFAOYSA-N

SMILES

CCCCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCCCC(C)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OCC

Origin of Product

United States

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